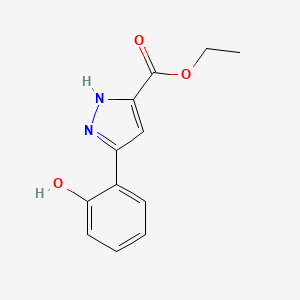

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate (CAS: 178114-25-5) is a pyrazole-based compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol. It is a high-purity chemical intermediate (≥97% purity) widely used in pharmaceutical research and development, particularly as a precursor for active pharmaceutical ingredients (APIs) . The structure features a pyrazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 2-hydroxyphenyl moiety.

Properties

IUPAC Name |

ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVJKAYWKJUVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the hydroxyphenyl group through electrophilic substitution reactions. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate has been investigated for several medicinal properties:

- Anti-inflammatory Activity : Studies have shown significant anti-inflammatory effects in animal models. For instance, in a carrageenan-induced inflammation model, derivatives of this compound demonstrated notable edema reduction.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Control (Diclofenac) | 10 | 70 |

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 32 |

| Control (Penicillin) | S. aureus | 8 |

- Anticancer Activity : In vitro studies indicate cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The compound induces cell cycle arrest, leading to increased apoptosis.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25 |

| Control (Cisplatin) | A549 | 10 |

Materials Science

In addition to its biological applications, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure can be utilized as a building block for synthesizing more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carboxylate derivatives are a versatile class of compounds with applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate with structurally analogous compounds, focusing on substituent effects, physical properties, synthesis, and biological activity.

Substituent Effects on Physical Properties

The substituents on the pyrazole core and aryl groups significantly impact melting points, solubility, and stability.

Structural and Electronic Comparisons

Biological Activity

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl ester and a hydroxyphenyl group. The positioning of the hydroxy group at the 2-position allows for unique intramolecular interactions that can enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor interactions. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, potentially increasing binding affinity to various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study using a carrageenan-induced inflammation model in rats, derivatives of this compound showed promising results in reducing edema .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 10 | 45 |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 60 |

| Control (Diclofenac) | 10 | 70 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. A study indicated that it displayed structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 32 |

| Ethyl 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate | E. faecalis | 64 |

| Control (Penicillin) | S. aureus | 8 |

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25 |

| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | HCT116 | 15 |

| Control (Cisplatin) | A549 | 10 |

Case Study: Anti-inflammatory Effects

In a controlled study, rats were administered this compound before inducing inflammation via carrageenan injection. The results indicated a significant reduction in paw edema compared to the control group, highlighting the potential for this compound in treating inflammatory conditions .

Case Study: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in A549 cell lines with an IC50 value of approximately . The mechanism was linked to G2/M phase arrest, suggesting a potential pathway for therapeutic application in lung cancer treatment .

Q & A

Q. What are the optimal synthetic routes for ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example:

- Step 1 : React ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide to form a pyrazole core .

- Step 2 : Introduce the 2-hydroxyphenyl group via Suzuki coupling or nucleophilic substitution.

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/EtOAc) or recrystallization (ethanol/water) yields >95% purity .

- Key Reagents : Hydrazine derivatives, β-keto esters, and palladium catalysts for cross-coupling .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~165 ppm) .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] at m/z 259.1) .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between pyrazole and phenyl rings (~15–25°) .

Q. What are the stability considerations during storage?

- Methodological Answer :

- Storage Conditions : Stable at –20°C in inert atmosphere (argon) for >6 months. Avoid prolonged exposure to light/moisture .

- Decomposition Risks : Thermal degradation above 150°C produces CO, NO, and HCl; monitor via TGA/DSC .

Advanced Research Questions

Q. How does the 2-hydroxyphenyl substituent influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with targets (e.g., cyclooxygenase-2 active site). Compare analogs via:

- Enzyme Assays : IC values for COX-2 inhibition (hydroxyl-containing vs. methoxy derivatives) .

- Molecular Docking : ROSETTA or AutoDock simulations show binding energy differences (~2–3 kcal/mol) .

- Data Interpretation : Conflicting activity reports may arise from assay pH variations (hydroxyl deprotonation at pH >7) .

Q. What strategies resolve contradictions in reported pharmacological data?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., celecoxib for COX-2 inhibition) .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acid) that may interfere with activity .

- Collaborative Validation : Cross-laboratory replication with shared batches minimizes synthesis variability .

Q. How is the compound utilized in bifunctional drug design?

- Methodological Answer :

- Conjugate Synthesis : Couple the pyrazole core with HDAC inhibitors via amide bonds. Example workflow:

- Step 1 : Hydrolyze the ethyl ester to carboxylic acid using LiOH/THF/HO .

- Step 2 : Activate with HATU/DIPEA and link to amine-functionalized HDACi (e.g., vorinostat analogs) .

- Biological Evaluation : Dual inhibition of COX-2 and HDAC assessed via Western blot (p21 upregulation) and ELISA (PGE reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.